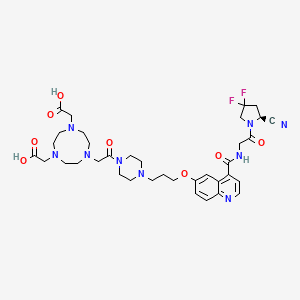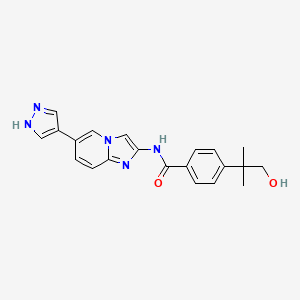
Clk1/2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clk1/2-IN-3 is a potent and selective inhibitor of CDC-like kinases 1 and 2 (CLK1 and CLK2). These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich proteins. This compound has shown significant antiproliferative activity and is used in scientific research to study cell growth and apoptosis, particularly in cancer cells .
Métodos De Preparación
The synthesis of Clk1/2-IN-3 involves several steps, starting with the preparation of the core scaffold. One common synthetic route includes the formation of a 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core. This is achieved through a series of reactions, including cyclization and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Análisis De Reacciones Químicas
Clk1/2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Aplicaciones Científicas De Investigación
Clk1/2-IN-3 is widely used in scientific research due to its ability to inhibit CLK1 and CLK2. Some of its applications include:
Chemistry: Studying the effects of kinase inhibition on various biochemical pathways.
Biology: Investigating the role of CLK1 and CLK2 in cell cycle regulation and apoptosis.
Industry: Developing new drugs and therapeutic agents targeting CLK1 and CLK2.
Mecanismo De Acción
Clk1/2-IN-3 exerts its effects by inhibiting the activity of CLK1 and CLK2. These kinases are involved in the phosphorylation of serine/arginine-rich proteins, which are essential for pre-mRNA splicing. By inhibiting these kinases, this compound disrupts the splicing process, leading to alterations in gene expression and subsequent inhibition of cell growth and induction of apoptosis . The molecular targets include CLK1, CLK2, and other related kinases involved in splicing regulation .
Comparación Con Compuestos Similares
Clk1/2-IN-3 is unique due to its high selectivity and potency in inhibiting CLK1 and CLK2. Similar compounds include:
TG003: Selectively inhibits CLK1 and CLK4, but has different effects on cell proliferation.
KuWal151: Inhibits CLK1, CLK2, and CLK4 with high selectivity, but has a different core scaffold.
MU1210: A potent inhibitor of CLK1/2/4, used as a chemical probe in research.
This compound stands out due to its specific inhibition of CLK1 and CLK2, making it a valuable tool in studying the role of these kinases in various biological processes.
Propiedades
Fórmula molecular |
C21H21N5O2 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
4-(1-hydroxy-2-methylpropan-2-yl)-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28) |
Clave InChI |
HFTFHYOWHGAEGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


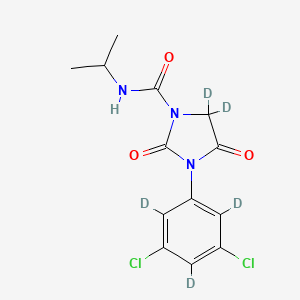
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
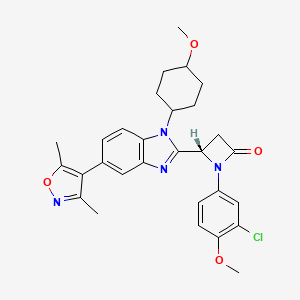
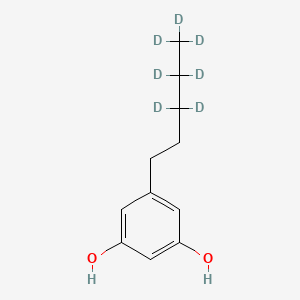
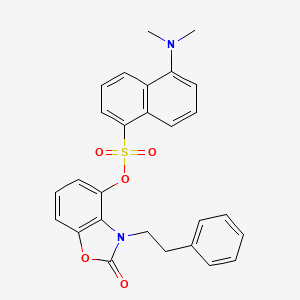
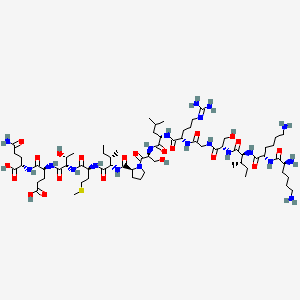
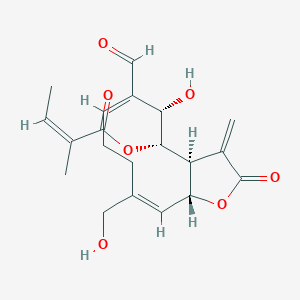
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
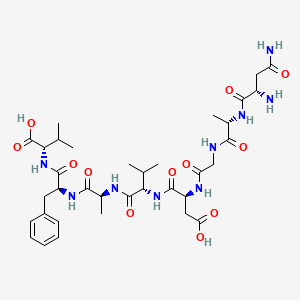
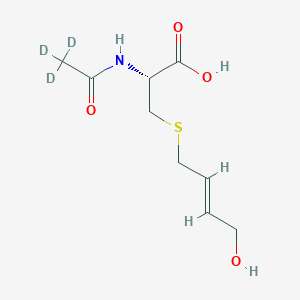
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
